molecular formula C34H38FeP2 B8807983 cyclopentyl(diphenyl)phosphane;iron

cyclopentyl(diphenyl)phosphane;iron

Cat. No.: B8807983
M. Wt: 564.5 g/mol
InChI Key: ZIEQNLQJWACVCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

1,1’-Bis(diphenylphosphino)ferrocene can be prepared by treating dilithioferrocene with chlorodiphenylphosphine . The reaction is as follows:

Fe(C5H4Li)2+2ClPPh2Fe(C5H4PPh2)2+2LiCl\text{Fe(C}_5\text{H}_4\text{Li)}_2 + 2 \text{ClPPh}_2 \rightarrow \text{Fe(C}_5\text{H}_4\text{PPh}_2\text{)}_2 + 2 \text{LiCl} Fe(C5​H4​Li)2​+2ClPPh2​→Fe(C5​H4​PPh2​)2​+2LiCl

The dilithiation of ferrocene is easily achieved with n-butyllithium in the presence of TMEDA . This compound is also commercially available .

Comparison with Similar Compounds

1,1’-Bis(diphenylphosphino)ferrocene is related to other bridged diphosphines such as:

These compounds share similar coordination behavior but differ in their structural flexibility and electronic properties. The ferrocene core in 1,1’-Bis(diphenylphosphino)ferrocene provides unique steric and electronic properties that make it particularly effective in stabilizing transition states and enhancing catalytic activity .

Properties

Molecular Formula

C34H38FeP2

Molecular Weight

564.5 g/mol

IUPAC Name

cyclopentyl(diphenyl)phosphane;iron

InChI

InChI=1S/2C17H19P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-6,9-12,17H,7-8,13-14H2;

InChI Key

ZIEQNLQJWACVCA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe]

Origin of Product

United States

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